4-(Phenylcarbamoyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylcarbamoyl)benzoyl chloride is an organic compound with the molecular formula C14H10ClNO2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a phenylcarbamoyl group. This compound is of interest in organic synthesis and various chemical research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Phenylcarbamoyl)benzoyl chloride can be synthesized through the reaction of 4-aminobenzoyl chloride with phenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent decomposition or side reactions. The reaction can be represented as follows:
4-Aminobenzoyl chloride+Phenyl isocyanate→4-(Phenylcarbamoyl)benzoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylcarbamoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-(Phenylcarbamoyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to form 4-(Phenylcarbamoyl)benzyl alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, chloroform
Catalysts: Lewis acids such as aluminum chloride
Reducing Agents: Lithium aluminum hydride
Major Products Formed
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
4-(Phenylcarbamoyl)benzoic acid: Formed by hydrolysis
4-(Phenylcarbamoyl)benzyl alcohol: Formed by reduction
Scientific Research Applications
4-(Phenylcarbamoyl)benzoyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of potential drug candidates and active pharmaceutical ingredients.
Material Science: In the preparation of polymers and advanced materials with specific functional properties.
Biological Studies: As a reagent in biochemical assays and studies involving enzyme inhibition and protein modification.
Mechanism of Action
The mechanism of action of 4-(Phenylcarbamoyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable amide and ester linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in pharmaceutical research, it may interact with biological macromolecules such as proteins and nucleic acids, leading to modifications that can alter their function.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler analog without the phenylcarbamoyl group.
4-Aminobenzoyl Chloride: The precursor in the synthesis of 4-(Phenylcarbamoyl)benzoyl chloride.
Phenyl Isocyanate: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to the presence of both benzoyl and phenylcarbamoyl groups, which confer distinct reactivity and functional properties. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical research applications.
Properties
IUPAC Name |
4-(phenylcarbamoyl)benzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-13(17)10-6-8-11(9-7-10)14(18)16-12-4-2-1-3-5-12/h1-9H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNXLAUHACPMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80821992 |
Source
|
Record name | 4-(Phenylcarbamoyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80821992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-65-6 |
Source
|
Record name | 4-(Phenylcarbamoyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80821992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.